3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Description
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride is a bicyclic secondary amine with a fused cyclopropane-pyrrolidine scaffold. Its molecular formula is C₆H₁₀ClNO₂ (MW: 163.60–179.61, depending on hydration), and it is widely used as a chiral building block in pharmaceutical synthesis, particularly for constrained peptides and enzyme inhibitors . Key commercial sources include CymitQuimica (priced at €148–536/g) and Santa Cruz Biotechnology ($1,463/250 mg), reflecting its high value due to synthetic complexity . The compound’s bicyclic structure imposes rigidity, enhancing binding affinity in drug candidates .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBHCTGCOVQKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73804-69-0 | |
| Record name | (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves a substitution reaction followed by methylation and cyclopropanation . The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Ru(II), and specific reagents, like dimethyl carbonate and dimethyl sulfate, are common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride exhibits several significant applications across different fields:
Chemistry:
- Building Block for Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Reactivity Studies: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, allowing researchers to study reaction mechanisms and develop new synthetic pathways.
Biology:
- Enzyme Mechanism Studies: It is utilized in biochemical assays to investigate enzyme mechanisms due to its ability to mimic substrate structures.
- Ligand in Drug Development: The compound acts as a ligand for certain receptors, influencing biochemical pathways and aiding in drug discovery processes.
Agricultural Applications:
- Plant Male Gametocide: The compound has been identified as an effective plant male gametocide, particularly useful in controlling unwanted plant reproduction in agricultural settings .
Case Study 1: Enzyme Inhibition
A study demonstrated that derivatives of this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential for drug development .
Case Study 2: Agricultural Efficacy
Research indicated that the compound significantly reduced male gamete viability in certain plant species, confirming its application as a gametocide .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in various synthetic pathways |
| Biology | Enzyme mechanism studies | Mimics substrate structures |
| Agriculture | Plant male gametocide | Effective in controlling unwanted plant reproduction |
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights critical differences between the target compound and its analogs:
Key Observations:
- Core Structure : The bicyclo[3.1.0] system in the target compound provides greater ring strain compared to bicyclo[2.2.1] analogs, influencing reactivity and binding properties .
- Functional Groups : Boc-protected derivatives (e.g., 3-Boc-3-azabicyclo...) enhance stability during solid-phase synthesis, whereas the hydrochloride salt improves solubility in polar solvents .
- Stereochemistry : The (1R,2S,5S)-isomer commands premium pricing due to its role in enantioselective catalysis .
Biological Activity
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, also known as (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, is a bicyclic compound notable for its nitrogen-containing structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound has a unique bicyclic framework that includes a nitrogen atom, influencing its chemical reactivity and biological interactions. The systematic IUPAC name is (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride with CAS number 33294-81-4. Its molecular formula is C₇H₁₃ClN₁O₂.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₁O₂ |
| Molecular Weight | 175.64 g/mol |
| CAS Number | 33294-81-4 |
| Solubility | Soluble in water |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors within biological systems. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of target proteins, which can lead to inhibition or activation of various biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmission and pain pathways.
Biological Activities
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane moiety exhibit significant pharmacological properties:
- Antinociceptive Activity : Some derivatives have been identified as antagonists of morphine-induced antinociception, suggesting potential applications in pain management .
- Histone Deacetylase Inhibition : The compound has shown promise as a histone deacetylase inhibitor, which could have implications in cancer therapy .
- Antiviral Activity : Certain derivatives have been explored for their antiviral properties against coronaviruses .
Table 2: Biological Activities Overview
| Activity Type | Description |
|---|---|
| Antinociceptive | Antagonizes morphine effects |
| Histone Deacetylase Inhibition | Potential role in cancer treatment |
| Antiviral | Effective against SARS-CoV and other coronaviruses |
Case Studies and Research Findings
- Antiviral Research : A study evaluated the antiviral activity of a derivative of 3-azabicyclo[3.1.0]hexane against SARS-CoV-2, demonstrating effective inhibition of viral replication with an EC50 value of 61.8 nM in human bronchial epithelial cells . This highlights the compound's potential as a therapeutic agent against viral infections.
- Pain Management : Research on the analgesic properties of compounds derived from 3-azabicyclo[3.1.0]hexane showed that they can effectively modulate pain pathways, making them candidates for developing new pain relief medications .
Synthesis and Applications
The synthesis of this compound typically involves several key steps that ensure the desired stereochemistry and functional groups are produced effectively.
Synthetic Route Overview:
- Starting Materials : Various precursors including amino acids or cyclopropene derivatives.
- Reaction Conditions : Often requires specific reagents under controlled temperatures to achieve optimal yields.
Q & A
Q. What are the established synthetic routes for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride, and how are stereochemical configurations controlled?
- Methodological Answer : The compound is synthesized via asymmetric routes starting from glutamic acid, involving amino protection (e.g., benzyl or tert-butoxycarbonyl groups), cyclization under acidic/basic conditions, and hydrolysis to yield the free acid. The hydrochloride salt is formed by treating the free acid with HCl . Stereochemical control is achieved through chiral catalysts or resolution techniques (e.g., chromatography using chiral columns) . For example, cyclopropane ring formation via [2+1] cycloaddition ensures stereoselectivity in bicyclic core assembly .
Q. How is the structural identity of this compound confirmed in research settings?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for the bicyclic core (e.g., δ 3.2–4.1 ppm for bridgehead protons) .
- X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., C–N bond lengths of ~1.47 Å in the azabicyclo system) .
- Mass spectrometry : Molecular ion peaks at m/z 163.6 (free acid) and adducts with Cl⁻ confirm the molecular formula .
Q. What solubility properties are critical for experimental design involving this compound?
- Methodological Answer : Solubility in polar solvents (e.g., water, methanol) is limited due to the hydrophobic bicyclic core. Hydrochloride salt formation improves aqueous solubility (~10–20 mg/mL in water at 25°C), enabling biological assays. Solubility is tested via gravimetric analysis or UV-Vis spectrophotometry after saturation . For non-polar media, DMSO or DMF is preferred, with sonication to enhance dissolution .
Advanced Research Questions
Q. How do stereochemical variations (cis/trans isomers) impact biological activity, and what strategies resolve racemic mixtures?
- Methodological Answer : The compound’s cis-isomer (e.g., (1R,3S,5R)-configuration) shows higher receptor-binding affinity in neurological targets compared to trans-forms, as demonstrated via in vitro assays (IC₅₀ values differ by >10-fold) . Racemic mixtures are resolved using:
Q. What experimental optimizations address low yields in multi-step syntheses of this compound?
- Methodological Answer : Key optimizations include:
- Cyclopropanation efficiency : Use of Rh(II) catalysts (e.g., Rh₂(OAc)₄) improves ring closure yields from 40% to >75% .
- Protecting group strategy : Switching from benzyl to Fmoc groups reduces side reactions during deprotection .
- Temperature control : Maintaining −20°C during HCl salt precipitation minimizes hydrolysis .
Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?
- Methodological Answer : Discrepancies arise from:
- Purity variations : HPLC purity thresholds (>98%) ensure reproducibility in IC₅₀ measurements .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.8 alters protonation states) and cell lines (HEK293 vs. CHO may express differing receptor isoforms) .
- Metabolic stability : Liver microsome assays (e.g., human vs. rodent) account for species-specific degradation .
Q. What in vitro methodologies are used to evaluate its potential as a neuromodulator or enzyme inhibitor?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement (e.g., -GABA for GABAₐ receptor affinity) .
- Enzyme inhibition : Fluorescent substrates (e.g., AMC-tagged peptides for protease inhibition) measure Ki values .
- Cellular uptake : LC-MS quantifies intracellular concentrations in neuron models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
